molecular formula C4H8O2 B1212220 2-Methyl-1,3-dioxolane CAS No. 497-26-7

2-Methyl-1,3-dioxolane

Cat. No. B1212220
CAS RN: 497-26-7
M. Wt: 88.11 g/mol
InChI Key: HTWIZMNMTWYQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Methyl-1,3-dioxolane and its derivatives has been explored through various chemical reactions, highlighting its versatility as a chemical intermediate. For instance, efficient and reliable synthesis routes have been reported, including the polymerization of methylene derivatives of 1,3-dioxolane, which yield homo- and binary or ternary copolymers via free-radical polymerization, depending on initiation type and reaction conditions (Morariu, Simionescu, & Surpateanu, 1994). Additionally, the catalytic hydroxyacylation of alkenes using 1,3-dioxolanes and molecular oxygen has been developed, showcasing a novel route to β-oxycarbonyl compounds with significant yields (Hirano, Iwahama, Sakaguchi, & Ishii, 2000).

Molecular Structure Analysis

The molecular structure of 2-Methyl-1,3-dioxolane derivatives has been elucidated using various analytical techniques, including X-ray diffraction studies. For example, the structure of a novel dioxolane derivative was determined, providing insights into the molecular geometry and interatomic distances that are crucial for understanding its reactivity and properties (Lukevics, Belyakov, & Pudova, 1996).

Chemical Reactions and Properties

2-Methyl-1,3-dioxolane undergoes various chemical reactions, demonstrating its reactivity and functional utility in organic synthesis. For instance, its reaction with hydrogen sulfide in the presence of acid catalysts leads to the formation of trithioacetaldehyde, indicating its susceptibility to nucleophilic attack and the potential for further functionalization (Shostakovskii, Atabin, Trofimov, & Gusarov, 1965).

Scientific Research Applications

Polymer Synthesis and Characterization

2-Methyl-1,3-dioxolane has been utilized in polymer science, particularly in the synthesis and characterization of polymers. For example, Coskun et al. (1998) described the polymerization of [(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] using benzoyl peroxide. They conducted extensive spectroscopic characterization and investigated the thermal degradation of the polymer, providing insights into its stability and decomposition products (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).

Chemical Reactions and Interactions

Davis and Brown (1971) explored the hydrogenolysis of 2-Methyl-1,3-dioxolane, examining the reactions and intermediate compounds formed during this process (Davis & Brown, 1971).

Electrolyte Stabilization in Batteries

In the field of battery technology, 2-Methyl-1,3-dioxolane has been examined for its role in electrolyte stabilization. Goldman, Dominey, and Koch (1989) discussed the stabilization of LiAsF6/1,3-dioxolane electrolytes in rechargeable lithium batteries, highlighting its potential in enhancing battery life and performance (Goldman, Dominey, & Koch, 1989).

Catalytic Processes

Hirano et al. (2000) reported the use of 2-Methyl-1,3-dioxolane in catalytic processes. They developed a catalytic hydroxyacylation of alkenes using 1,3-dioxolanes and molecular oxygen, indicating the utility of 2-Methyl-1,3-dioxolane in organic synthesis (Hirano, Iwahama, Sakaguchi, & Ishii, 2000).

Surface Chemistry Studies

Gofer, Ely, and Aurbach (1992) studied the surface chemistry of lithium in 1,3-dioxolane, which is directly relevant to understanding the interactions of 2-Methyl-1,3-dioxolane in similar environments (Gofer, Ely, & Aurbach, 1992).

Spectroscopy and Structure Analysis

Durig, Kizer, and Karriker (1973) conducted a detailed study on the infrared and Raman spectra of 2-methyl-1,3-dioxolane. Their research provides valuable data on the vibrational properties and structural analysis of this compound (Durig, Kizer, & Karriker, 1973).

Safety And Hazards

2-Methyl-1,3-dioxolane is a highly flammable liquid and vapor . It causes serious eye irritation . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, storing in a well-ventilated place, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

There is a growing interest in the use of 1,3-Dioxolane compounds (DOXs) as biobased reaction media . These compounds are easily prepared from α-hydroxy carboxylic acids and aldehydes/ketones, making them potential green alternatives to traditional solvents .

properties

IUPAC Name

2-methyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-4-5-2-3-6-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWIZMNMTWYQRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060095
Record name 2-Methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,3-dioxolane

CAS RN

497-26-7
Record name 2-Methyl-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyldioxolane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYL-1,3-DIOXOLANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5209
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dioxolane, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3-dioxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYL-1,3-DIOXOLANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94W0R6V90A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,3-dioxolane
Reactant of Route 2
Reactant of Route 2
2-Methyl-1,3-dioxolane
Reactant of Route 3
Reactant of Route 3
2-Methyl-1,3-dioxolane
Reactant of Route 4
2-Methyl-1,3-dioxolane
Reactant of Route 5
Reactant of Route 5
2-Methyl-1,3-dioxolane
Reactant of Route 6
2-Methyl-1,3-dioxolane

Citations

For This Compound
1,610
Citations
JR Durig, KL Kizer, JM Karriker - Journal of Raman …, 1973 - Wiley Online Library
The infrared spectra of solid, liquid and gaseous 2‐methyl‐1,3‐dioxolane, 2‐methyl‐1,3‐dioxolane‐d 4 , 2‐methyltetrahydrofuran, and methylcyclopentane were recorded from 4000 to …
F Rosas, J Lezama, JR Mora… - The Journal of …, 2012 - ACS Publications
The kinetics of the gas-phase thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal were determined in a static system and …
Number of citations: 10 pubs.acs.org
RJ Petroski* 1 - Synthetic communications, 2002 - Taylor & Francis
2-Methyl-1,3-dioxolane-2-ethanol was prepared in 90% isolated yield from 4-hydroxy-2-butanone and ethylene glycol using a weak acid catalyst and ethyl acetate as the reaction …
Number of citations: 11 www.tandfonline.com
X Li, Y Wu, H Li, G Yuan, H Chen, X Gao - Chemical Engineering and …, 2020 - Elsevier
Chemical Looping technology, which consist of aldolization and hydrolysis processes, is proved as a potential and effectively method to separate ethylene glycol (EG) in the coal-based …
Number of citations: 9 www.sciencedirect.com
MRA Mogaddam, N Altunay, M Tuzen, KP Katin… - Microchemical …, 2022 - Elsevier
In the current study, a headspace micro solid–phase extraction was developed for extraction of 1,4–dioxane and 2–methyl–1,3–dioxolane from shampoo samples. After extraction, the …
Number of citations: 4 www.sciencedirect.com
AM Api, D Belsito, D Botelho, M Bruze… - Food and Chemical …, 2018 - Elsevier
Ethyl 2-methyl-1,3-dioxolane-2-acetate (CAS # 6413-10-1) was evaluated for genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/…
Number of citations: 1 www.sciencedirect.com
M Adil, BR Giri, TVT Mai, M Szőri, LK Huynh… - … of Photochemistry and …, 2023 - Elsevier
This work reports the mid-IR spectroscopy and reaction kinetics of 2-methyl-1,3-dioxolane (2M13DO). We carried out spectroscopic measurements to deduce temperature-dependent …
Number of citations: 2 www.sciencedirect.com
CJ Muller, RE Kepner… - American Journal of …, 1978 - Am Soc Enol Viticulture
Four isomeric cyclic acetals of glycerol and acetaldehyde: cis-5-hydroxy-2-methyl-1,3-dioxane [3674-23-5], trans-5-hydroxy-2-methyl-1,3-dioxane [3674-24-6], cis-4--hydroxymethyl-2-…
Number of citations: 23 www.ajevonline.org
K PIHLAJA, J HEIKKILÄ - Acta Chem. Scand, 1969 - actachemscand.org
The heats of formation, AH {(\), of 1, 3-dioxane and its derivatives were determined recently in our laboratory. 1 Vor continuation of the study of cyclic acetáis this paper reports the …
Number of citations: 18 actachemscand.org
E Taskinen - The Journal of Chemical Thermodynamics, 1974 - Elsevier
The relative stabilities of 4-methylene-1,3-dioxolane (I) and 4-methyl-1,3-dioxole (II) have been determined at various temperatures by means of chemical equilibration. The following …
Number of citations: 11 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.